molecular formula C17H29N5O2S B5569070 1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5569070
M. Wt: 367.5 g/mol
InChI Key: ADFIPLMGMLXDPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions and the use of various catalysts. For instance, the synthesis of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, highlights the importance of selecting appropriate starting materials and conditions to achieve the desired structure, as well as the biological significance of the resultant molecules (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is often elucidated using X-ray crystallography, revealing details such as cell parameters, conformation, and intermolecular interactions. For example, the crystal structure determination of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insight into the geometry around sulfur atoms and the conformation of the piperidine ring, which are crucial for understanding the molecular structure of complex organic compounds (Girish et al., 2008).

Chemical Reactions and Properties

Compounds like 1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine participate in various chemical reactions, contributing to their biological relevance. The synthesis and antimicrobial activity of derivatives underscore the relationship between chemical structure and biological activity, emphasizing the role of specific substituents and functional groups (Vinaya et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are key to their application in various fields. These properties are determined through experimental studies, with X-ray diffraction studies providing valuable data on the crystal systems and space groups of compounds (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications. Studies on similar compounds reveal how modifications in the molecular structure can influence chemical properties and biological activity, highlighting the importance of detailed chemical analysis for the development of new compounds with desired properties (Aydinli et al., 2010).

Scientific Research Applications

Enzyme Inhibition and Metabolic Pathways

Compounds related to the specified chemical have been investigated for their roles in enzyme inhibition and understanding metabolic pathways. For example, the study on the oxidative metabolism of Lu AA21004, a novel antidepressant, investigates its metabolism in human liver microsomes and identifies various metabolites and the enzymes involved in their formation, highlighting the compound's interactions with cytochrome P450 enzymes (Hvenegaard et al., 2012). Such research is crucial for drug development, providing insights into drug metabolism and potential interactions in the human body.

Antimicrobial Activity

Research on derivatives of similar compounds has also explored their antimicrobial properties. A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives evaluated their efficacy against bacterial and fungal pathogens affecting tomato plants, revealing the structure-activity relationships that contribute to their antimicrobial activity (Vinaya et al., 2009). This indicates potential applications in agriculture or as a foundation for developing new antimicrobial agents.

Cancer Research and Receptor Binding

Compounds with similar structures have been evaluated for their binding affinity to various receptors, offering potential applications in cancer research and therapy. For instance, analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise for diagnostic and therapeutic applications in oncology (Abate et al., 2011). Research in this area aims to develop more effective cancer diagnostics and treatments by targeting specific receptors.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2S/c1-20-16(13-21-9-3-2-4-10-21)18-19-17(20)14-7-11-22(12-8-14)25(23,24)15-5-6-15/h14-15H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIPLMGMLXDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)S(=O)(=O)C3CC3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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